molecular formula C23H25N3O4S B2662173 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 866811-84-9

1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2662173
CAS No.: 866811-84-9
M. Wt: 439.53
InChI Key: WDYQFEGAVBHOIE-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide involves several steps, typically starting with the preparation of the quinoline core. The quinoline derivative is then functionalized with a benzenesulfonyl group and subsequently reacted with piperidine-4-carboxamide. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may include optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core or the piperidine ring.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide include other quinoline derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties. For example, pyrrolidine derivatives also exhibit significant biological activity but differ in their ring structure and substituents .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-2-30-17-8-9-20-19(14-17)22(26-12-10-16(11-13-26)23(24)27)21(15-25-20)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYQFEGAVBHOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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